molecular formula C12H16N4 B068067 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine CAS No. 173838-63-6

4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine

Cat. No.: B068067
CAS No.: 173838-63-6
M. Wt: 216.28 g/mol
InChI Key: PZFFSGZBQUSNGT-UHFFFAOYSA-N
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Description

4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine is a heterocyclic compound that contains both pyridine and imidazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The presence of both pyridine and imidazole rings can contribute to the compound’s ability to interact with various biological targets, making it a candidate for drug development and other scientific research applications.

Mechanism of Action

Target of Action

The compound “4-[4-(3-PYRIDYL)IMIDAZOL-1-YL]BUTYLAMINE” is primarily involved in the synthesis of antidepressant molecules . The primary targets of this compound are the noradrenergic, dopaminergic, and serotonergic systems . These systems are responsible for the release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system (CNS) .

Mode of Action

The compound interacts with its targets by influencing the release of these neurotransmitters . It is believed to correct the improper release of these neurotransmitters, which is a common cause of depression . The compound’s interaction with these targets results in changes in the CNS, leading to alleviation of depressive symptoms .

Biochemical Pathways

The compound affects the biochemical pathways associated with the release of monoamine neurotransmitters . By influencing these pathways, it can help restore the balance of these neurotransmitters in the CNS . The downstream effects of these changes include improved mood and reduced depressive symptoms .

Pharmacokinetics

The compound’s impact on bioavailability is significant, as it directly influences the concentration of neurotransmitters in the cns .

Result of Action

The molecular and cellular effects of the compound’s action include the restoration of the balance of monoamine neurotransmitters in the CNS . This can lead to a substantial improvement in depressive symptoms, with approximately 50-60% of people with depression experiencing substantial improvement when using medications that influence these neurotransmitters .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine typically involves the following steps:

    Formation of the Imidazole Ring: This can be achieved through the condensation of an aldehyde with an amine and a nitrile in the presence of an acid catalyst.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a halogenated pyridine reacts with the imidazole derivative.

    Formation of the Butan-1-amine Chain: This step involves the alkylation of the imidazole-pyridine intermediate with a suitable alkylating agent, such as a bromoalkane, to introduce the butan-1-amine chain.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.

    Substitution: Common reagents for substitution reactions include halogenated compounds, acids, and bases.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol or an alkane. Substitution reactions could introduce a wide variety of functional groups, depending on the reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s ability to interact with biological targets makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    4-(4-(Pyridin-2-yl)-1H-imidazol-1-yl)butan-1-amine: Similar structure but with the pyridine ring attached at a different position.

    4-(4-(Pyridin-4-yl)-1H-imidazol-1-yl)butan-1-amine: Similar structure but with the pyridine ring attached at a different position.

    4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)pentan-1-amine: Similar structure but with a longer alkyl chain.

Uniqueness

The uniqueness of 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine lies in its specific arrangement of functional groups, which can influence its biological activity and chemical reactivity. The position of the pyridine ring and the length of the alkyl chain can affect the compound’s ability to interact with biological targets and undergo various chemical reactions.

Properties

IUPAC Name

4-(4-pyridin-3-ylimidazol-1-yl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c13-5-1-2-7-16-9-12(15-10-16)11-4-3-6-14-8-11/h3-4,6,8-10H,1-2,5,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFFSGZBQUSNGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN(C=N2)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453043
Record name 4-[4-(Pyridin-3-yl)-1H-imidazol-1-yl]butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173838-63-6
Record name 4-[4-(Pyridin-3-yl)-1H-imidazol-1-yl]butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using the procedure of Stage B of Example 1, 1.66 g of the product of Stage A and 0.46 ml of hydrazine hydrate in 30 ml of ethanol were reacted to obtain 936 mag of the desired product which was used as is for the synthesis.
Name
product
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Using the procedure of Stage B of Example 1, 1.66 g of the product of Stage A and 0.46 ml of hydrazine hydrate in 30 ml of ethanol were reacted to obtain 936 mg of the desired product which was used as is for the synthesis.
Name
product
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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